molecular formula C7H12O4 B2725335 (2S)-2-(1,3-Dioxan-2-yl)propanoic acid CAS No. 2248183-94-8

(2S)-2-(1,3-Dioxan-2-yl)propanoic acid

Cat. No.: B2725335
CAS No.: 2248183-94-8
M. Wt: 160.169
InChI Key: KJDKOZHYOKQJJX-RXMQYKEDSA-N
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Description

(2S)-2-(1,3-Dioxan-2-yl)propanoic acid is a chiral carboxylic acid characterized by a 1,3-dioxane ring attached to the α-carbon of the propanoic acid backbone. Its 1,3-dioxane moiety may enhance metabolic stability or influence solubility compared to simpler propanoic acid derivatives.

Properties

IUPAC Name

(2S)-2-(1,3-dioxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(6(8)9)7-10-3-2-4-11-7/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDKOZHYOKQJJX-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1OCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1OCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-Dioxan-2-yl)propanoic acid typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with a diol. One common method is the acid-catalyzed cyclization of a carbonyl compound with 1,3-propanediol . The reaction is usually carried out in the presence of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid or zirconium tetrachloride, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-Dioxan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxane ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-2-(1,3-Dioxan-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The dioxane ring can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Compounds bearing heterocyclic groups at the α-position demonstrate how ring size and electronic properties modulate functionality:

  • 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid: Shares a six-membered heterocycle but replaces the 1,3-dioxane with a 1,3-dioxoisoindolinyl group. This substitution introduces two ketone groups, increasing electrophilicity and metal-binding capacity, as seen in its use for synthesizing isocoumarins and metal complexes .
  • (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(3-formylphenyl)-2-methylpropanoic acid: Adds a formylphenyl group and methyl substitution, enhancing steric bulk and reactivity for cross-coupling reactions .

Pharmaceuticals: Propanoic Acid Derivatives with Aromatic Substituents

Naproxen-related impurities highlight the impact of aromatic substituents on bioactivity:

  • (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid (O-Demethylnaproxen): The naphthalene group confers anti-inflammatory activity, but hydroxylation alters metabolism and potency compared to naproxen .
  • Lifitegrast: Features a benzofuran and dichlorotetrahydroisoquinoline group, enabling dual antagonism of LFA-1/ICAM-1 interactions for dry eye treatment .

Agrochemicals: Phenoxypropanoic Acid Derivatives

The herbicidal activity of (2S)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid (Quizalofop-P acid) underscores the role of bulky aromatic substituents. The quinoxaline-phenoxy group enables auxin-like activity, disrupting plant cell growth .

Amino- and Hydroxy-Substituted Analogues

  • (2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid: The amino and hydroxy groups facilitate hydrogen bonding, critical for enzyme inhibition (e.g., immunoproteasome targeting) .

Contrast: The absence of amino/hydroxy groups in the target compound may reduce polar interactions but simplify synthetic routes.

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